molecular formula C11H24N2O2 B1523990 tert-butyl N-(2-amino-4-methylpentyl)carbamate CAS No. 1117693-62-5

tert-butyl N-(2-amino-4-methylpentyl)carbamate

Cat. No.: B1523990
CAS No.: 1117693-62-5
M. Wt: 216.32 g/mol
InChI Key: OMUFVQWMZAPPGI-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-amino-4-methylpentyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly notable for its application in peptide synthesis and other areas of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-amino-4-methylpentyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-butyl chloroformate+aminetert-butyl N-(2-amino-4-methylpentyl)carbamate+HCl\text{tert-butyl chloroformate} + \text{amine} \rightarrow \text{this compound} + \text{HCl} tert-butyl chloroformate+amine→tert-butyl N-(2-amino-4-methylpentyl)carbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-amino-4-methylpentyl)carbamate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

    Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

    Deprotection: Trifluoroacetic acid is commonly used for the removal of the tert-butyl group.

Major Products Formed

    Hydrolysis: Amine and tert-butyl alcohol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

    Deprotection: Free amine.

Scientific Research Applications

Tert-butyl N-(2-amino-4-methylpentyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the modification of biomolecules for various biochemical studies.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-4-methylpentyl)carbamate primarily involves its role as a protecting group. The carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under mild conditions, releasing the free amine for further use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Fluorenylmethoxycarbonyl (Fmoc) carbamate

Comparison

Tert-butyl N-(2-amino-4-methylpentyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. Compared to benzyl carbamate, it offers milder deprotection conditions, making it more suitable for sensitive substrates. The Fmoc group, while also providing mild deprotection, is often used in different contexts, such as solid-phase peptide synthesis.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biology, and medicine. Its stability and ease of removal make it an invaluable tool in the synthesis of complex molecules, particularly peptides. Its unique properties and applications distinguish it from other similar compounds, highlighting its importance in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(2-amino-4-methylpentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUFVQWMZAPPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117693-62-5
Record name tert-butyl N-(2-amino-4-methylpentyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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